
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate, also known as Boc-Lys(Acp)OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an amino acid that is essential for protein synthesis. Boc-Lys(Acp)OH is a white crystalline powder that is soluble in water and organic solvents. It has many applications in biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH does not have a specific mechanism of action. Its activity depends on the peptide or protein it is incorporated into. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can affect the conformation, stability, and activity of peptides and proteins. It can also affect the interaction between peptides and proteins and other molecules, such as enzymes, receptors, and antibodies.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH does not have any specific biochemical or physiological effects. Its effects depend on the peptide or protein it is incorporated into. Peptides and proteins that contain Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can have various biochemical and physiological effects, such as enzyme inhibition, receptor activation, and gene expression regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH has several advantages and limitations for lab experiments. One of the advantages is that it is a stable and soluble compound that can be easily synthesized and purified. It can also be easily incorporated into peptides and proteins using standard synthetic methods. One of the limitations is that it is a relatively large and hydrophobic molecule that can affect the solubility and stability of peptides and proteins. It can also interfere with the activity and specificity of enzymes and receptors.
Orientations Futures
There are many future directions for the research and development of Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH. One direction is to explore its applications in drug discovery and development. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used as a starting point for the synthesis of peptide and protein drugs that target specific diseases and disorders. Another direction is to investigate its role in protein engineering and design. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used to modify the properties and functions of proteins for various applications, such as biocatalysis and biosensing. Finally, Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used to study the structure and function of peptides and proteins in various biological systems, such as cells and tissues.
Méthodes De Synthèse
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be synthesized using various methods. One of the most common methods is the Fmoc-based solid-phase peptide synthesis (SPPS) method. In this method, the amino acid is attached to a resin support, and the peptide chain is elongated step by step. The Boc protecting group is introduced during the synthesis to protect the lysine side chain. After the peptide chain is synthesized, the Boc group is removed using an acid to obtain Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH.
Applications De Recherche Scientifique
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH has many applications in scientific research. It is used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential for many biological processes, such as enzyme catalysis, cell signaling, and gene expression. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH is also used as a substrate for enzymes that cleave peptide bonds. Enzymes that cleave peptide bonds are important for protein degradation and turnover.
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-9(13)10-6-4-5-7-14-10/h4-7,9H,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLKZZZEPMFVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

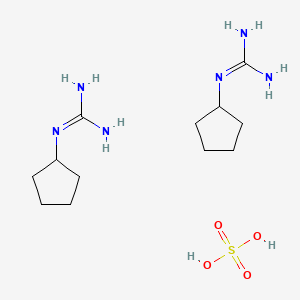
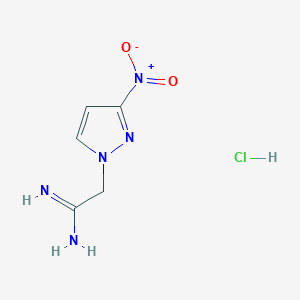
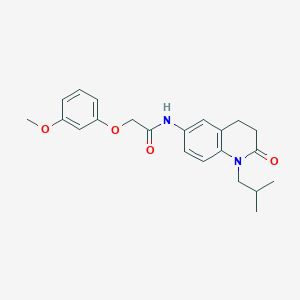
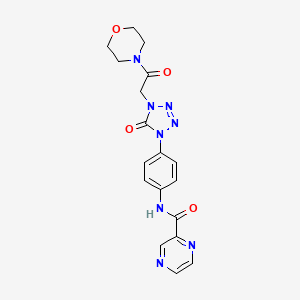
![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)
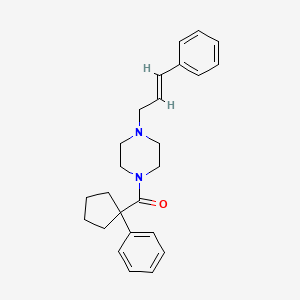
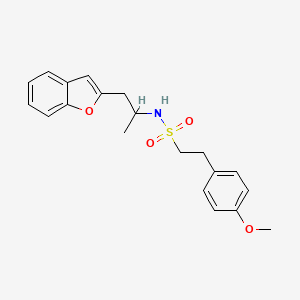
![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)
![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)